molecular formula C9H9ClF3NO2 B2924941 3-chloro-2-(2-methoxyethoxy)-5-(trifluoromethyl)pyridine CAS No. 1797988-86-3

3-chloro-2-(2-methoxyethoxy)-5-(trifluoromethyl)pyridine

Cat. No.: B2924941
CAS No.: 1797988-86-3
M. Wt: 255.62
InChI Key: JPGMHRKAWODATQ-UHFFFAOYSA-N
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Description

3-Chloro-2-(2-methoxyethoxy)-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds that contain a nitrogen atom in the six-membered ring This particular compound is characterized by the presence of a chloro group, a methoxyethoxy group, and a trifluoromethyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-(2-methoxyethoxy)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable pyridine derivative.

    Introduction of Chloro Group: Chlorination of the pyridine ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Addition of Methoxyethoxy Group:

    Incorporation of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(2-methoxyethoxy)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be performed to remove specific functional groups or to modify the pyridine ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyridine ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines with different functional groups.

Scientific Research Applications

3-Chloro-2-(2-methoxyethoxy)-5-(trifluoromethyl)pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical or agrochemical applications.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-2-(2-methoxyethoxy)-5-(trifluoromethyl)pyridine depends on its specific application and target. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The presence of functional groups like the chloro, methoxyethoxy, and trifluoromethyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: Lacks the methoxyethoxy group, which may result in different chemical and biological properties.

    3-Methoxy-2-(2-methoxyethoxy)-5-(trifluoromethyl)pyridine: Contains a methoxy group instead of a chloro group, potentially altering its reactivity and applications.

    3-Chloro-2-(2-methoxyethoxy)pyridine: Does not have the trifluoromethyl group, which can affect its chemical stability and interactions.

Uniqueness

3-Chloro-2-(2-methoxyethoxy)-5-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the methoxyethoxy group can influence its solubility and reactivity.

Properties

IUPAC Name

3-chloro-2-(2-methoxyethoxy)-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3NO2/c1-15-2-3-16-8-7(10)4-6(5-14-8)9(11,12)13/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGMHRKAWODATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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